SC209

Beschreibung

Eigenschaften

Molekularformel |

C27H44N4O4 |

|---|---|

Molekulargewicht |

488.7 g/mol |

IUPAC-Name |

(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C27H44N4O4/c1-16(2)20(14-17(3)25(34)35)31(10)24(33)22(26(4,5)6)30-23(32)21(29-9)27(7,8)18-12-11-13-19(28)15-18/h11-16,20-22,29H,28H2,1-10H3,(H,30,32)(H,34,35)/b17-14+/t20-,21-,22-/m1/s1 |

InChI-Schlüssel |

ILRXQTICSGMLFH-ZYRIPLEJSA-N |

Isomerische SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC(=CC=C1)N)NC |

Kanonische SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)N)NC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SC209 ADC Payload: A Technical Guide for Drug Development Professionals

November 19, 2025

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3] The judicious selection of the payload is critical to the success of an ADC, influencing its efficacy, safety profile, and overall therapeutic index.[3] SC209, a synthetic derivative of the natural product hemiasterlin, has emerged as a promising cytotoxic payload for the development of next-generation ADCs.[4][5] This technical guide provides an in-depth overview of the properties and characteristics of the this compound ADC payload, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

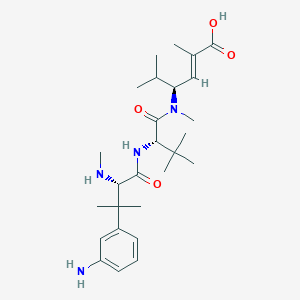

This compound, chemically known as 3-Aminophenyl Hemiasterlin, is a potent antimitotic agent.[4][6] Its chemical structure is a key determinant of its biological activity and suitability as an ADC payload.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₄N₄O₄ | [6] |

| Molecular Weight | 488.66 g/mol | [6] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [6] |

| Storage (Powder) | -20°C for 3 years | [6] |

| Storage (In Solvent) | -80°C for 6 months | [6] |

Mechanism of Action: Tubulin Inhibition

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[3] By interfering with tubulin dynamics, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7]

In vitro studies have demonstrated that this compound is a potent inhibitor of tubulin polymerization, with a potency similar to other known tubulin inhibitors like MMAE and maytansine.[1]

Figure 1: Mechanism of action of this compound as a tubulin polymerization inhibitor.

Linker Chemistry and Payload Release

In the context of an ADC, this compound is typically conjugated to a monoclonal antibody via a cleavable linker. A commonly used linker system is the valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PABA) spacer.[1][8] This linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[8][][10]

Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the Val-Cit dipeptide.[8][10] This initiates a self-immolative cascade of the PABA spacer, leading to the release of the active this compound payload into the cytoplasm.[10]

Figure 2: Linker cleavage and release of this compound within the target cell.

Cytotoxicity and In Vitro Activity

This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, with EC50 values typically in the low nanomolar to sub-nanomolar range.[1]

| Cell Line | Cancer Type | EC50 (nmol/L) | Reference |

| Igrov1 | Ovarian Cancer | 3.6 | [6] |

| KB | Cervical Cancer | 3.9 | [6] |

| Multiple Lines | Various Malignancies | 0.2 - 9.2 | [1] |

A key advantage of this compound is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[1][11] This property suggests that ADCs utilizing this compound may be effective against tumors that have developed resistance to other chemotherapeutic agents.[1]

Furthermore, ADCs incorporating this compound, such as STRO-002, have demonstrated a "bystander killing" effect.[1] This phenomenon occurs when the released, membrane-permeable this compound payload diffuses out of the target cancer cell and kills neighboring antigen-negative tumor cells, thereby enhancing the overall anti-tumor efficacy, particularly in heterogeneous tumors.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to assess the direct inhibitory effect of this compound on tubulin polymerization.

-

Reagents and Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter (e.g., DAPI)

-

Microplate reader capable of fluorescence measurement

-

-

Procedure:

-

Thaw tubulin, GTP, and polymerization buffer on ice.

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Transfer the reaction mixtures to a pre-warmed 37°C microplate.

-

Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Compare the polymerization curves of this compound-treated samples to a vehicle control to determine the inhibitory activity.[12]

-

Cell-Based Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the ability of this compound or an this compound-containing ADC to inhibit cell proliferation.

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or ADC solution

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or the ADC for a specified period (e.g., 72-120 hours).

-

Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the EC50/IC50 value.

-

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of an this compound-containing ADC in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for implantation

-

This compound-containing ADC

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the this compound-containing ADC and vehicle control intravenously at specified doses and schedules.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth inhibition in the ADC-treated group to the control group to assess efficacy.[1][3]

-

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

This compound is a highly potent tubulin inhibitor with favorable properties for use as an ADC payload. Its robust cytotoxic activity, reduced susceptibility to P-gp mediated efflux, and ability to induce bystander killing make it an attractive candidate for the development of novel and effective cancer therapeutics. The well-defined mechanism of action and the availability of established experimental protocols for its characterization provide a solid foundation for its continued investigation and clinical development. As the field of ADCs continues to evolve, payloads like this compound will play a crucial role in expanding the arsenal of targeted therapies available to combat a wide range of malignancies.

References

- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antitumor Potential of Free SC209 (3-Aminophenyl Hemiasterlin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor activities of the free SC209 compound, also known as 3-Aminophenyl Hemiasterlin. This compound is a potent tubulin-targeting agent, primarily recognized as the cytotoxic payload of the antibody-drug conjugate (ADC) STRO-002. However, understanding the intrinsic properties of the free compound is crucial for optimizing its therapeutic application, both as a standalone agent and within targeted delivery systems. This document outlines its core mechanism of action, summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. Similar to other hemiasterlin derivatives, this compound is a potent inhibitor of tubulin polymerization[1][2]. By binding to tubulin subunits, it prevents their assembly into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death)[3][4].

Quantitative Data Summary

The available quantitative data on the free this compound compound is primarily presented in comparison to its conjugated form within the ADC STRO-002. The following table summarizes the cytotoxic activity of free this compound in various cancer cell lines.

| Compound/ADC | Cell Line | Assay | Endpoint | IC50/EC50 (nM) | Reference |

| Free this compound | Igrov1 (Ovarian Cancer) | Cytotoxicity | Cell Viability | ~10 | [1][5] |

| STRO-002 (ADC) | Igrov1 (Ovarian Cancer) | Cytotoxicity | Cell Viability | ~1 | [1][5] |

| SC239 (Drug-Linker) | Igrov1 (Ovarian Cancer) | Cytotoxicity | Cell Viability | ~10 | [1][5] |

| Free this compound | KB (Cervical Cancer) | Cytotoxicity | Cell Viability | 3.9 | MedChemExpress Data |

| Free this compound | MES-SA/MX2 (Uterine Sarcoma, P-gp expressing) | Cytotoxicity | Cell Viability | - | [1][5] |

| Free this compound + GF120918 (P-gp inhibitor) | MES-SA/MX2 (Uterine Sarcoma, P-gp expressing) | Cytotoxicity | Cell Viability | - | [1][5] |

Note: The data for MES-SA/MX2 cells qualitatively demonstrated that this compound is a weaker substrate for the P-glycoprotein (P-gp) efflux pump compared to other tubulin inhibitors like DM4 and MMAE, suggesting it may be more effective in multidrug-resistant tumors[1][5].

Key Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of tubulin-targeting agents like this compound. Below are protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that incorporates into microtubules as they form.

Protocol:

-

Reagent Preparation:

-

Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP solution (10 mM) is prepared as it is essential for polymerization.

-

A fluorescent reporter dye (e.g., DAPI) can be included in the buffer.

-

Test compounds (this compound) and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) are prepared at various concentrations.

-

-

Assay Procedure:

-

On ice, tubulin, GTP, and the fluorescent reporter are mixed in a 96-well plate.

-

The test compound or control is added to the respective wells.

-

The plate is transferred to a microplate reader pre-warmed to 37°C to initiate polymerization.

-

The change in absorbance (at 340 nm) or fluorescence is measured kinetically over a period of 60-90 minutes.

-

-

Data Analysis:

-

The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves.

-

The IC50 value for polymerization inhibition is determined by plotting the inhibition of polymerization against the concentration of this compound.

-

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of this compound that inhibits the growth of or kills cancer cells.

Principle: Various methods can be used, such as MTT or resazurin reduction, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo) that measure the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of free this compound is prepared and added to the cells. Control wells receive vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72-120 hours).

-

Assay Reagent Addition: The appropriate reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.

-

Signal Measurement: The absorbance or luminescence is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the phase of the cell cycle at which cells are arrested following treatment with this compound.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide, PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

Protocol:

-

Cell Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the membranes.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA intercalating dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is recorded for each cell.

-

Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agent activity[6].

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the effects of this compound on the cellular microtubule network.

Principle: Cells are fixed and permeabilized, and the microtubules are labeled with a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The cellular DNA is counterstained to visualize the nucleus and mitotic stage.

Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound at various concentrations for a defined period.

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Immunostaining:

-

The cells are incubated with a primary antibody specific for α-tubulin.

-

After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is added.

-

The nuclei are counterstained with a DNA dye like DAPI.

-

-

Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence or confocal microscope.

-

Analysis: The morphology of the microtubule network is examined. Disruption of microtubules, formation of abnormal mitotic spindles, and mitotic arrest are characteristic effects of tubulin inhibitors[4].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the action of this compound.

Caption: Mechanism of action of free this compound compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hemiasterlin derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

SC209's Role in Inducing Immunogenic Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SC209, a potent hemiasterlin derivative and the cytotoxic warhead of the antibody-drug conjugate (ADC) STRO-002, has demonstrated the ability to induce immunogenic cell death (ICD).[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to this compound's role in eliciting an anti-tumor immune response. By targeting tubulin, this compound not only exerts direct cytotoxicity but also triggers the release of damage-associated molecular patterns (DAMPs), key mediators of ICD. This dual action positions this compound as a promising component in the development of next-generation cancer immunotherapies.

Introduction to this compound and Immunogenic Cell Death

This compound is a synthetic analog of hemiasterlin, a natural product known for its potent antimitotic activity. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] this compound is utilized as the cytotoxic payload in the ADC STRO-002, which targets the folate receptor alpha (FolRα), a protein overexpressed in several cancers, including ovarian and endometrial cancer.[2][3][6]

Immunogenic cell death is a form of regulated cell death that is capable of activating an adaptive immune response against antigens from the dying cancer cells. This process is characterized by the emission of DAMPs, which act as adjuvants to stimulate the immune system. The key hallmarks of ICD include the surface exposure of calreticulin (CRT), the release of high mobility group box 1 (HMGB1), and the secretion of adenosine triphosphate (ATP).[1][7]

Mechanism of Action: this compound-Induced Immunogenic Cell Death

As a tubulin-targeting agent, this compound's induction of ICD is believed to be initiated by the profound cellular stress caused by microtubule disruption. While the precise signaling cascade for this compound has not been fully elucidated in publicly available literature, a putative pathway can be constructed based on the known effects of tubulin inhibitors.

The disruption of the microtubule network by this compound leads to mitotic arrest and significant stress on the endoplasmic reticulum (ER). This ER stress is a key trigger for the translocation of calreticulin from the ER lumen to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal for dendritic cells (DCs), facilitating the phagocytosis of dying tumor cells and the presentation of tumor antigens.

The subsequent stages of apoptosis induced by this compound lead to the release of other DAMPs. ATP is actively secreted during the apoptotic process and acts as a "find-me" signal, recruiting immune cells to the tumor microenvironment. Finally, during late-stage apoptosis or secondary necrosis, the loss of plasma membrane integrity results in the passive release of HMGB1 from the nucleus. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, further promoting their maturation and the activation of an anti-tumor T-cell response.

Signaling Pathway Diagram

References

SC209 (3-Aminophenyl Hemiasterlin): A Technical Guide on its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC209, chemically known as 3-Aminophenyl Hemiasterlin, is a potent synthetic analog of the natural marine product hemiasterlin. It functions as a microtubule-destabilizing agent, specifically inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in rapidly dividing cells. This property makes it a highly effective cytotoxic payload for use in Antibody-Drug Conjugates (ADCs). Notably, this compound is a key component of the clinical-stage ADC, STRO-002, where it is engineered to have reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance. This guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and biological data related to this compound.

Chemical Structure and Properties

This compound is a derivative of the tripeptide natural product, hemiasterlin. The core structure is modified to include a 3-aminophenyl group. This modification is crucial for its function as an ADC payload, allowing for conjugation to a linker molecule.

| Property | Value | Reference |

| Chemical Name | 3-Aminophenyl Hemiasterlin | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C27H44N4O4 | [2] |

| Molecular Weight | 488.66 g/mol | [2] |

| CAS Number | 1977557-86-0 | [2] |

Synthesis of this compound

The precise, step-by-step synthesis of this compound is proprietary information held by the developers of STRO-002. However, the synthesis of hemiasterlin and its analogs is well-documented in scientific literature, providing a likely framework for the synthesis of this compound. The general approach involves the synthesis of the three modified amino acid fragments, followed by their sequential coupling to form the tripeptide backbone. The final step would involve the introduction of the 3-aminophenyl group to the appropriate fragment.

A plausible synthetic strategy would involve:

-

Synthesis of the N-terminal amino acid fragment (Fragment A): This typically involves the synthesis of a substituted phenylacetic acid derivative. For this compound, this would be a nitrophenylacetic acid derivative, which can be later reduced to the aminophenyl group.

-

Synthesis of the central amino acid fragment (Fragment B): This is a substituted valine residue.

-

Synthesis of the C-terminal amino acid fragment (Fragment C): This is a t-butyl-alanine derivative.

-

Peptide Coupling: Fragments A, B, and C are coupled sequentially using standard peptide coupling reagents.

-

Reduction: The nitro group on the phenyl ring of Fragment A is reduced to an amine to yield 3-Aminophenyl Hemiasterlin (this compound).

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]

Quantitative Biological Data

This compound has demonstrated potent cytotoxic activity against various cancer cell lines.

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| Igrov1 (FolRα-positive) | Cytotoxicity | EC50 | 3.6 | [2] |

| KB (FolRα-positive) | Cytotoxicity | EC50 | 3.9 | [2] |

| MES-SA/MX2 (P-gp expressing) | Cytotoxicity | EC50 | Not specified, but reduced efflux observed | [3] |

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following are representative methodologies for key assays based on published literature.

In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cells.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., Igrov1, KB) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.[2]

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and the EC50 value (the concentration of this compound that causes 50% inhibition of cell growth) is calculated using a non-linear regression analysis.[4]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.[2]

Methodology:

-

Reagent Preparation: Purified tubulin is suspended in a polymerization buffer containing GTP. This compound at various concentrations is added to the experimental wells. Control wells contain vehicle, a known tubulin polymerization inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).[5]

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.[5]

-

Monitoring Polymerization: The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored as an increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[5]

-

Data Analysis: The resulting polymerization curves are analyzed to determine parameters such as the maximum rate of polymerization (Vmax) and the lag time for nucleation. A decrease in Vmax and/or an increase in lag time in the presence of this compound indicates inhibition of tubulin polymerization.[5]

Role in Antibody-Drug Conjugates (ADCs)

This compound is the cytotoxic payload in the ADC STRO-002, which targets the folate receptor alpha (FolRα), a protein overexpressed in several cancers, including ovarian and endometrial cancers.[6][7]

The ADC STRO-002 consists of:

-

An anti-FolRα monoclonal antibody: This targets the ADC to cancer cells expressing FolRα.

-

A cleavable linker (SC239): This linker is designed to be stable in circulation but is cleaved by enzymes within the lysosome of the target cancer cell.[1][2]

-

The cytotoxic payload (this compound): Once released from the linker, this compound is free to exert its tubulin polymerization-inhibiting effects.[1][2]

A key advantage of this compound is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump.[2] This means that once this compound is released inside the cancer cell, it is less likely to be pumped out, thereby increasing its intracellular concentration and cytotoxic efficacy. Furthermore, the released this compound can diffuse out of the target cell and kill neighboring cancer cells that may not express FolRα, a phenomenon known as the "bystander effect".[7]

Conclusion

This compound (3-Aminophenyl Hemiasterlin) is a highly potent, synthetic microtubule inhibitor with significant potential as a cytotoxic payload in ADCs. Its mechanism of action, coupled with its reduced susceptibility to P-gp mediated efflux, makes it an attractive agent for the treatment of various cancers. The clinical development of STRO-002, which utilizes this compound, underscores the therapeutic promise of this molecule. Further research into the synthesis and application of novel hemiasterlin analogs like this compound is warranted to expand the arsenal of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for the Development of SC209 Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC209, a derivative of 3-aminophenyl hemiasterlin, is a potent tubulin-targeting cytotoxin utilized as a payload in antibody-drug conjugates (ADCs). A notable example of an ADC incorporating this compound is STRO-002, which is currently under investigation for the treatment of folate receptor alpha (FolRα)-positive cancers, such as ovarian and endometrial cancers. A key advantage of this compound is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp1) drug pump, a common mechanism of multidrug resistance. This attribute, combined with its profound anti-tumor activity, makes this compound a compelling payload for the development of next-generation ADCs.

These application notes provide a comprehensive overview of the development protocol for antibody-drug conjugates utilizing the this compound payload, with a primary focus on the well-characterized ADC, STRO-002. Detailed methodologies for key experiments are provided to guide researchers in the preclinical and clinical development of novel this compound-based ADCs.

Mechanism of Action

The therapeutic action of an this compound-based ADC, such as STRO-002, is a multi-step process that begins with the specific targeting of a tumor-associated antigen on the cancer cell surface.

-

Binding and Internalization: The antibody component of the ADC selectively binds to its target antigen on the tumor cell surface. For STRO-002, this is the folate receptor alpha (FolRα).[1] Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. Within the acidic environment of the lysosome, the cleavable linker (in the case of STRO-002, the SC239 linker) is proteolytically cleaved, releasing the active this compound payload into the cytoplasm.

-

Tubulin Inhibition and Cell Cycle Arrest: The released this compound exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.

-

Bystander Effect: A crucial feature of ADCs with membrane-permeable payloads like this compound is the bystander effect. The released and cell-permeable this compound can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, thereby enhancing the anti-tumor efficacy in heterogeneous tumors.

-

Immunogenic Cell Death (ICD): Treatment with STRO-002 has been shown to induce hallmarks of immunogenic cell death (ICD).[2] This process involves the exposure of damage-associated molecular patterns (DAMPs) such as calreticulin on the cell surface, and the release of high-mobility group box 1 (HMGB1) and ATP. These DAMPs act as "danger signals" that can stimulate an anti-tumor immune response.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of a this compound-based ADC.

Caption: Immunogenic cell death pathway initiated by this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and STRO-002

| Cell Line | Target Expression | Compound | EC50 (nM) | Reference |

| Igrov1 | FolRα-positive | This compound | 3.6 | [3] |

| KB | FolRα-positive | This compound | 3.9 | [3] |

| Igrov1 | FolRα-positive | STRO-002 | 0.1 - 3 | |

| OVCAR-3 | FolRα-positive | STRO-002 | - | |

| A549 | FolRα-negative | STRO-002 | No significant cytotoxicity | [4] |

Table 2: Preclinical In Vivo Efficacy of STRO-002

| Xenograft Model | Treatment | Key Findings | Reference |

| Igrov-1 | Single dose (10 mg/kg) | Complete tumor regression | |

| OVCAR-3 | Single dose (5 mg/kg) | Complete tumor regression | |

| Igrov-1 | Combination with carboplatin | Added benefit in efficacy | |

| Ovarian Cancer PDX | Monotherapy | Significant efficacy in 60% of FolRα-positive models | [5] |

| Endometrial Cancer PDX | Monotherapy | Significant efficacy in 53% of FolRα-positive models | [2] |

| NSCLC PDX | Single dose | Tumor regression and suppressed growth for up to 3 months | [2] |

Table 3: Clinical Trial Data for STRO-002 (STRO-002-GM1, NCT03748186)

| Patient Population | Dose Level | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Adverse Events (Grade ≥3) | Reference |

| Platinum-Resistant/Refractory Ovarian Cancer (n=33) | ≥2.9 mg/kg | 24% | 47% | Neutropenia | [3] |

| FolRα-selected Advanced Ovarian Cancer (n=32) | 4.3 mg/kg & 5.2 mg/kg | 37.5% | - | Neutropenia | [1] |

| FolRα-selected Advanced Ovarian Cancer (n=16) | 5.2 mg/kg | 43.8% | - | Neutropenia (reduced with prophylactic pegfilgrastim) | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound-ADC.

Materials:

-

Target-positive (e.g., Igrov1) and target-negative (e.g., A549) cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound-ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of the this compound-ADC and a negative control ADC in complete medium.

-

Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a blank control.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

This compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add this compound or control compounds at various concentrations to the tubulin solution.

-

Transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

The increase in absorbance corresponds to the rate of tubulin polymerization. Plot absorbance versus time to visualize the inhibition of polymerization.

Bystander Effect Assay (Co-culture Method)

This protocol assesses the ability of an this compound-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

-

Antigen-positive cell line (e.g., Igrov1)

-

Antigen-negative cell line engineered to express a fluorescent protein (e.g., A549-GFP)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound-ADC

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed a mixture of antigen-positive and antigen-negative (e.g., A549-GFP) cells in a 96-well plate at a defined ratio (e.g., 1:1).

-

As controls, seed each cell line individually.

-

Allow cells to adhere overnight.

-

Treat the cells with serial dilutions of the this compound-ADC.

-

Incubate for 72-96 hours.

-

Analyze the viability of the GFP-positive (antigen-negative) cell population using flow cytometry or by counting fluorescent cells under a microscope.

-

A decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

Immunogenic Cell Death (ICD) Assays

These assays are used to detect the hallmarks of ICD induced by an this compound-ADC.

a) Calreticulin Exposure Assay (Flow Cytometry)

-

Treat target cells with the this compound-ADC at a concentration that induces apoptosis.

-

At an early apoptotic time point (e.g., 12-24 hours), harvest the cells.

-

Stain the cells with a fluorescently labeled anti-calreticulin antibody and a viability dye (e.g., propidium iodide).

-

Analyze the cells by flow cytometry. An increase in calreticulin staining on the surface of non-permeabilized, early apoptotic cells indicates ICD.

b) ATP Release Assay

-

Treat target cells with the this compound-ADC.

-

At various time points, collect the cell culture supernatant.

-

Measure the concentration of ATP in the supernatant using a luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions.

-

An increase in extracellular ATP concentration is indicative of ICD.

c) HMGB1 Release Assay (ELISA)

-

Treat target cells with the this compound-ADC.

-

At a later time point (e.g., 24-48 hours), collect the cell culture supernatant.

-

Measure the concentration of HMGB1 in the supernatant using a commercially available HMGB1 ELISA kit following the manufacturer's protocol.

-

An increase in extracellular HMGB1 is a marker of ICD.

Conclusion

The development of antibody-drug conjugates with the this compound payload represents a promising strategy in targeted cancer therapy. The protocols and data presented in these application notes provide a foundational framework for researchers to design and execute preclinical and early clinical studies of novel this compound-based ADCs. The unique properties of this compound, including its potency, ability to overcome P-gp mediated resistance, and its capacity to induce a bystander effect and immunogenic cell death, underscore its potential to contribute to the next generation of effective cancer therapeutics. Careful consideration of the experimental methodologies outlined herein will be crucial for the successful development and evaluation of these promising agents.

References

- 1. onclive.com [onclive.com]

- 2. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. atsbio.com [atsbio.com]

Application Notes and Protocols for Site-Specific Conjugation of SC209 to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity to healthy tissues.[1][2][3] SC209, a derivative of hemiasterlin, is a potent tubulin-targeting agent that exhibits reduced potential for drug efflux via the P-glycoprotein 1 (Pgp-1) drug pump, making it an attractive payload for the development of novel ADCs.[4]

The conjugation strategy employed to link the payload to the antibody is a critical determinant of the ADC's overall efficacy, stability, and pharmacokinetic profile.[5][6][7] Site-specific conjugation methods have emerged as a superior alternative to traditional random conjugation techniques, which often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and unpredictable properties.[8][9][10][11] By precisely controlling the location and stoichiometry of payload attachment, site-specific conjugation yields homogeneous ADCs with improved stability, consistent pharmacokinetics, and an enhanced therapeutic index.[12][13]

These application notes provide an overview of the principles and detailed protocols for the site-specific conjugation of this compound to monoclonal antibodies. The information presented is intended to guide researchers in the design, synthesis, and characterization of novel this compound-based ADCs for preclinical evaluation.

This compound Payload Characteristics

This compound is a highly potent cytotoxic agent that induces cell death by inhibiting tubulin polymerization.[4] Its reduced susceptibility to efflux by Pgp-1, a common mechanism of drug resistance, offers a potential advantage over other tubulin inhibitors.[4]

| Property | Value | Reference |

| Molecular Formula | C27H44N4O4 | MedChemExpress |

| Molecular Weight | 488.66 g/mol | MedChemExpress |

| Mechanism of Action | Tubulin Polymerization Inhibitor | [4] |

| In Vitro EC50 (Igrov1 cells) | 3.6 nM | MedChemExpress |

| In Vitro EC50 (KB cells) | 3.9 nM | MedChemExpress |

Site-Specific Conjugation Strategies for this compound

Several site-specific conjugation technologies can be employed to generate homogeneous this compound-ADCs. The choice of strategy will depend on the antibody platform, desired DAR, and available resources. Key methodologies include:

-

Engineered Cysteine Residues (THIOMAB™): This approach involves the introduction of one or more cysteine residues at specific sites on the antibody through site-directed mutagenesis.[12][14] These engineered thiols provide reactive handles for conjugation with maleimide-functionalized linker-payloads, resulting in a defined DAR.[15]

-

Enzymatic Conjugation: Enzymes such as microbial transglutaminase (MTG) can be used to site-specifically attach payloads to antibodies.[8][16] MTG catalyzes the formation of an isopeptide bond between a glutamine tag engineered into the antibody and a primary amine on the linker-payload.[9]

-

Glycoengineering: The conserved N-linked glycans on the Fc region of an antibody can be enzymatically remodeled to introduce a reactive handle for conjugation.[17][18][19] This method allows for the generation of ADCs with a DAR of 2.

-

Unnatural Amino Acids (UAA): The incorporation of UAAs with bio-orthogonal functional groups (e.g., an azide or alkyne) into the antibody backbone during expression enables highly specific conjugation via click chemistry.[4]

Below are generalized protocols for two common site-specific conjugation methods that can be adapted for this compound.

Protocol 1: Cysteine-Engineered (THIOMAB™) Antibody Conjugation

This protocol describes the conjugation of a maleimide-functionalized this compound linker to a cysteine-engineered antibody (THIOMAB™).

Workflow Diagram

Caption: Workflow for THIOMAB™ conjugation.

Materials

-

Cysteine-engineered monoclonal antibody (THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.4)

-

Maleimide-functionalized this compound linker-payload

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Re-oxidation agent: Dehydroascorbic acid (dhAA)

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or Hydrophobic interaction chromatography (HIC) columns

-

Reaction buffers and solvents (e.g., PBS, DMSO)

Procedure

-

Antibody Preparation:

-

Start with the THIOMAB™ at a concentration of 1-10 mg/mL in PBS.

-

Perform a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

-

-

Partial Reduction of Antibody:

-

Add a 10-50 molar excess of TCEP to the antibody solution.

-

Incubate at room temperature for 1-3 hours to reduce the engineered cysteine residues.

-

-

Removal of Excess Reducing Agent:

-

Immediately remove the excess TCEP by buffer exchange using a desalting column or tangential flow filtration (TFF) into the conjugation buffer.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-functionalized this compound linker-payload in a co-solvent like DMSO to prepare a stock solution.

-

Add the linker-payload solution to the reduced antibody at a molar ratio of 1.5 to 5 moles of linker-payload per mole of free thiol.

-

Incubate the reaction at 4°C for 1-4 hours or at room temperature for 1-2 hours.

-

-

Quenching the Reaction:

-

Add a 3-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the resulting this compound-ADC using SEC to remove unconjugated payload and other small molecules.[]

-

Alternatively, HIC can be used to separate ADC species with different DARs.

-

-

Characterization:

Protocol 2: Enzymatic Conjugation using Microbial Transglutaminase (MTG)

This protocol outlines the conjugation of an amine-containing this compound linker to an antibody engineered with a glutamine tag (Q-tag).

Workflow Diagram

Caption: Workflow for MTG-mediated conjugation.

Materials

-

Glutamine-tagged monoclonal antibody (Q-tagged mAb)

-

Amine-functionalized this compound linker-payload

-

Microbial Transglutaminase (MTG)

-

Reaction buffer (e.g., Tris buffer, pH 8.0)

-

Purification system: Protein A affinity chromatography followed by SEC

Procedure

-

Reactant Preparation:

-

Prepare the Q-tagged mAb at a concentration of 1-5 mg/mL in the reaction buffer.

-

Dissolve the amine-functionalized this compound linker-payload in a suitable solvent (e.g., DMSO) to create a stock solution.

-

-

Enzymatic Conjugation Reaction:

-

Add the linker-payload to the antibody solution at a 10-40 molar excess.

-

Add MTG to the mixture at a concentration of 10-50 µg/mL.

-

Incubate the reaction at 25-37°C for 2-16 hours with gentle agitation.

-

-

Purification of the ADC:

-

Purify the this compound-ADC using Protein A affinity chromatography to remove unconjugated linker-payload and MTG.[]

-

Perform a subsequent SEC step for buffer exchange and to remove any aggregated ADC.

-

-

Characterization:

Characterization and Quantitative Data of this compound-ADCs

Thorough characterization of the purified this compound-ADC is essential to ensure its quality and predict its in vivo performance. The following tables summarize key quantitative data from a representative this compound-based ADC, STRO-002, which targets the folate receptor alpha (FolRα).[4]

Table 1: In Vitro Cytotoxicity of STRO-002 (this compound-ADC)

| Cell Line | Target Expression | IC50 (nM) |

| Igrov1 | FolRα-positive | 0.03 |

| KB | FolRα-positive | 0.02 |

| OVCAR3 | FolRα-positive | 0.04 |

| HCT116 | FolRα-negative | >100 |

Data sourced from the preclinical evaluation of STRO-002.[4]

Table 2: In Vivo Efficacy of STRO-002 in Xenograft Models

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |

| Igrov1 (Ovarian) | 3 mg/kg, single dose | 95 |

| KB (Cervical) | 3 mg/kg, single dose | 98 |

| Patient-Derived Ovarian Cancer | 1 mg/kg, single dose | 75 |

Data represents the maximal tumor growth inhibition observed in the respective studies.[4]

Table 3: Pharmacokinetic Parameters of STRO-002 in Mice

| Parameter | Value |

| Drug-to-Antibody Ratio (DAR) | 4 |

| Half-life (t1/2) | 6.4 days |

| In Vivo Stability | No change in DAR for up to 21 days |

Pharmacokinetic data for STRO-002 following a single intravenous administration.[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a site-specifically conjugated this compound-ADC.

Caption: Mechanism of action of an this compound-ADC.

Conclusion

The site-specific conjugation of this compound to monoclonal antibodies offers a promising strategy for the development of next-generation ADCs. The protocols and data presented herein provide a framework for researchers to produce and evaluate homogeneous this compound-ADCs with optimized properties. The use of site-specific technologies is crucial for generating well-defined conjugates, which is a prerequisite for successful clinical translation and regulatory approval. Further optimization of linker chemistry and antibody engineering will continue to advance the field of antibody-drug conjugates, leading to more effective and safer cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. njbio.com [njbio.com]

- 3. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Site-specific conjugation of native antibody | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. academic.oup.com [academic.oup.com]

- 17. Homogeneous Antibody–Drug Conjugates via Glycoengineering | Springer Nature Experiments [experiments.springernature.com]

- 18. A glyco-engineering approach for site-specific conjugation to Fab glycans - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 19. A glyco-engineering approach for site-specific conjugation to Fab glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

Application Notes and Protocols for SC209 Linker Chemistry in Cleavable ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells, triggered by specific conditions within the tumor microenvironment or inside the cell.

This document provides detailed application notes and protocols for the use of the SC209 payload in conjunction with its associated cleavable linker chemistry. The this compound payload, a 3-aminophenyl hemiasterlin derivative, is a potent tubulin inhibitor.[1][2][3] It is conjugated to antibodies via a specific, cleavable linker system to create highly effective ADCs, such as STRO-002 (Luveltamab Tazevibulin).[1][2][3][4][5]

This compound Linker Chemistry: The SC239 Drug-Linker

The cytotoxic payload this compound is conjugated to a monoclonal antibody using a sophisticated drug-linker known as SC239.[1][2][3][5] This linker system is engineered for site-specific conjugation, high stability in circulation, and efficient, targeted release of the active drug within cancer cells.

The key components of the SC239 drug-linker are:

-

A Protease-Cleavable Dipeptide: A valine-citrulline (Val-Cit) motif serves as the cleavage site for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][6][7][8]

-

A Self-Immolative Spacer: A p-aminobenzyl carbamate (PABC) group connects the dipeptide to the payload. Following cleavage of the Val-Cit peptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified, fully active this compound payload.[1][8]

-

A Conjugation Moiety: A dibenzocyclooctyne (DBCO) group is incorporated to enable site-specific attachment to the antibody via copper-free click chemistry.[1][4][9] This reaction occurs with a genetically engineered non-natural amino acid, p-azidomethyl-L-phenylalanine (pAMF), incorporated into the antibody structure, resulting in a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR).[1][2][3]

Mechanism of Action: Payload Release

The mechanism of action for an ADC utilizing the SC239 linker involves several steps:

-

Circulation: The ADC remains intact and stable in the bloodstream due to the stability of the linker.[3][5]

-

Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.[8][10]

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.[7][8][10]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide of the SC239 linker.[1][6][8]

-

Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PABC spacer, which rapidly decomposes and liberates the active this compound payload into the cytoplasm of the cancer cell.[1]

-

Cytotoxic Effect: The released this compound payload binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2][3]

Figure 1: Cleavage mechanism of the SC239 linker.

Data Presentation

The following tables summarize key quantitative data for ADCs developed using the this compound payload and associated cleavable linker technology, exemplified by STRO-002.

Table 1: In Vitro Cytotoxicity of STRO-002

| Cell Line | Target Antigen | Antigen Expression | IC50 (nM) |

| IGROV-1 | Folate Receptor α (FolRα) | High | ~0.5 - 1.0 |

| OVCAR-3 | Folate Receptor α (FolRα) | High | ~1.0 - 2.0 |

| KB | Folate Receptor α (FolRα) | High | ~3.9 |

| A549 | Folate Receptor α (FolRα) | Negative | > 1000 |

Data compiled from preclinical studies of STRO-002.[2][4]

Table 2: In Vivo Stability of STRO-002 in Mice

| Time Point | Average DAR | % Initial DAR Remaining |

| Day 0 | ~3.95 | 100% |

| Day 7 | ~3.9 | ~98.7% |

| Day 14 | ~3.8 | ~96.2% |

| Day 21 | ~3.8 | ~96.2% |

This data demonstrates the high stability of the linker in circulation, with minimal premature drug deconjugation over three weeks.[3][5]

Experimental Protocols

Protocol 1: Site-Specific Conjugation of SC239 to an Antibody via Copper-Free Click Chemistry

This protocol describes the conjugation of the DBCO-functionalized SC239 linker-payload to an antibody containing the non-natural amino acid p-azidomethyl-L-phenylalanine (pAMF).

Materials:

-

pAMF-containing monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SC239 (DBCO-Val-Cit-PABC-SC209) dissolved in an organic solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

-

Antibody Preparation:

-

Thaw the pAMF-containing mAb solution on ice.

-

Adjust the concentration of the mAb to 1-10 mg/mL with the reaction buffer.

-

-

Linker-Payload Preparation:

-

Prepare a stock solution of SC239 in DMSO (e.g., 10 mM).

-

Determine the required volume of the SC239 stock solution to achieve the desired molar excess over the antibody (typically 5-10 fold molar excess).

-

-

Conjugation Reaction:

-

Slowly add the calculated volume of the SC239 stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction can also be performed at 4°C for 16-24 hours.

-

-

Purification of the ADC:

-

Remove the excess, unconjugated linker-payload and organic solvent by SEC using a pre-equilibrated column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS).

-

Alternatively, purify the ADC using protein A affinity chromatography.

-

-

Characterization of the ADC:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the average Drug-to-Antibody Ratio (DAR) by hydrophobic interaction chromatography (HIC) or LC-MS analysis.

-

Assess the level of aggregation by SEC.

-

Confirm the identity and purity of the ADC by SDS-PAGE and mass spectrometry.

-

Protocol 2: In Vitro Cytotoxicity and Bystander Effect Assay

This protocol outlines a method to assess the potency of the this compound-based ADC against antigen-positive cells and its ability to kill neighboring antigen-negative cells (bystander effect).

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)

-

Cell culture medium and supplements

-

This compound-based ADC

-

Control antibody (unconjugated)

-

96-well plates (clear bottom for imaging)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding (Co-culture):

-

Seed a mixture of Ag+ and Ag- cells into 96-well plates at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total cell number constant.

-

Allow the cells to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound-based ADC and the control antibody in cell culture medium.

-

Add the ADC and control antibody dilutions to the co-cultured cells.

-

Incubate for 72-120 hours.

-

-

Assessment of Cytotoxicity:

-

Total Viability: Measure the overall cell viability in each well using a luminescent cell viability assay. Calculate IC50 values.

-

Bystander Effect (Imaging):

-

Stain the cells with a nuclear stain (e.g., Hoechst 33342).

-

Use a high-content imaging system to count the number of viable and dead Ag- (GFP-positive) cells in each well.

-

Quantify the percentage of killing of Ag- cells at different Ag+ to Ag- ratios to determine the extent of the bystander effect.

-

-

Protocol 3: In Vitro Plasma Stability Assay

This protocol describes how to evaluate the stability of the ADC and the premature release of the payload in plasma.

Materials:

-

This compound-based ADC

-

Human or mouse plasma

-

Incubator at 37°C

-

LC-MS system

-

Sample preparation reagents (e.g., for immuno-capture or protein precipitation)

Procedure:

-

Incubation:

-

Spike the this compound-based ADC into plasma at a defined concentration (e.g., 50-100 µg/mL).

-

Incubate the samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Immediately store the aliquots at -80°C until analysis.

-

-

Sample Preparation for LC-MS:

-

Thaw the plasma samples.

-

Isolate the ADC from the plasma matrix, for example, using anti-human IgG coated magnetic beads for immuno-capture.

-

Elute the captured ADC and prepare it for LC-MS analysis (e.g., by reduction of disulfide bonds to separate heavy and light chains).

-

-

LC-MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer.

-

Deconvolute the mass spectra of the heavy and light chains to determine the distribution of drug-conjugated and unconjugated species.

-

Calculate the average DAR at each time point.

-

-

Data Analysis:

-

Plot the average DAR as a function of time to assess the stability of the ADC in plasma.

-

Mandatory Visualizations

Figure 2: Workflow for this compound-ADC synthesis.

References

- 1. adcreview.com [adcreview.com]

- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sutrobio.com [sutrobio.com]

- 5. researchgate.net [researchgate.net]

- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 7. iphasebiosci.com [iphasebiosci.com]

- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sutrobio.com [sutrobio.com]

- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

Application Notes and Protocols: Preclinical Evaluation of Folate Receptor Alpha (FolRα)-Targeting ADCs with SC209 Payload in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides a detailed overview and experimental protocols for the preclinical evaluation of ADCs utilizing the novel tubulin-targeting hemiasterlin payload, SC209. Specifically, it focuses on the evaluation of STRO-002, an ADC targeting Folate Receptor Alpha (FolRα), a cell-surface glycoprotein highly expressed in various solid tumors, including ovarian and endometrial cancers.[1][2][3] The potent anti-tumor activity of STRO-002 is attributed to its stable drug-linker and the unique properties of the this compound warhead, which has a reduced potential for drug efflux via P-glycoprotein 1 (P-gp) compared to other tubulin-targeting payloads.[1]

These application notes will guide researchers through the essential in vitro and in vivo assays required to assess the efficacy and mechanism of action of this compound-based ADCs in xenograft models.

Mechanism of Action and Signaling Pathway

STRO-002 is an ADC composed of an anti-FolRα antibody conjugated to the this compound warhead via a cleavable linker.[3] Upon administration, the antibody component of STRO-002 binds with high affinity to FolRα on the surface of tumor cells.[1] The ADC-receptor complex is then rapidly internalized through receptor-mediated endocytosis.[4][5][6] Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the active this compound payload.[4][6] this compound is a potent inhibitor of tubulin polymerization, which disrupts the microtubule dynamics within the cancer cell.[1][7] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[7][8] Furthermore, STRO-002 has been shown to induce immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin, HMGB1, and ATP, which can stimulate an anti-tumor immune response.[3]

Data Presentation: In Vivo Efficacy in Xenograft Models

The following tables present representative data from preclinical studies evaluating STRO-002 in FolRα-expressing ovarian and endometrial cancer xenograft models.[1][3]

Table 1: Antitumor Activity of STRO-002 in an Ovarian Cancer Patient-Derived Xenograft (PDX) Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 150 ± 15 | 1250 ± 110 | 0 | +2.5 |

| STRO-002 | 1 | 152 ± 18 | 650 ± 75 | 48 | -1.0 |

| STRO-002 | 3 | 148 ± 16 | 250 ± 45 | 80 | -3.2 |

| STRO-002 | 10 | 155 ± 20 | 50 ± 15 | 96 (Regression) | -5.0 |

| Carboplatin | 50 | 149 ± 17 | 800 ± 90 | 36 | -8.5 |

Table 2: Efficacy of STRO-002 in an Endometrial Cancer Cell Line-Derived Xenograft (CDX) Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 120 ± 12 | 1100 ± 105 | 0 | +3.0 |

| STRO-002 | 3 | 125 ± 14 | 300 ± 50 | 73 | -2.5 |

| STRO-002 + Avelumab | 3 + 10 | 122 ± 15 | 150 ± 30 | 86 (Regression) | -4.0 |

| Avelumab | 10 | 128 ± 16 | 950 ± 98 | 14 | -1.5 |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of STRO-002 against FolRα-positive and FolRα-negative cancer cell lines.

Materials:

-

FolRα-positive (e.g., Igrov1) and FolRα-negative (e.g., HT-29) cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

STRO-002, non-targeting control ADC, and free this compound payload

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.

-

Prepare serial dilutions of STRO-002, control ADC, and free this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of STRO-002 in an in vivo xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

-

FolRα-positive cancer cells (for CDX) or patient-derived tumor fragments (for PDX)

-

STRO-002 and vehicle control

-

Calipers

-

Analytical balance

Protocol:

-

Tumor Implantation:

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

-

Dosing:

-

Administer STRO-002 (at various dose levels) and vehicle control via an appropriate route (e.g., intravenous injection).

-

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study.

-

Observe the animals for any signs of toxicity.

-

-

Endpoint and Data Analysis:

-

The study endpoint may be a predetermined tumor volume, a specific time point, or evidence of significant toxicity.

-

Euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Conclusion

The preclinical evaluation of this compound-based ADCs, such as STRO-002, in xenograft models is a critical step in the drug development process.[12][13] The protocols outlined in these application notes provide a framework for assessing the in vitro and in vivo efficacy of these novel therapeutics. The potent and specific preclinical efficacy of STRO-002 supports its continued clinical development for the treatment of FolRα-expressing cancers.[1] The use of well-characterized xenograft models, coupled with robust experimental design and data analysis, will facilitate the translation of these promising agents into the clinic.

References

- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antibody Drug Conjugates (ADCs) | Sartorius [sartorius.com]

- 5. Key Considerations For Developing Next-Generation Antibody-Drug Conjugates [drugdiscoveryonline.com]

- 6. njbio.com [njbio.com]

- 7. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]

- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Models of Adrenocortical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]

- 13. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SC209 ADC in Ovarian Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC209, a potent 3-aminophenyl hemiasterlin derivative, functions as a cytotoxic payload in the antibody-drug conjugate (ADC) STRO-002, also known as luveltamab tazevibulin. This ADC targets the Folate Receptor Alpha (FolRα), a protein frequently overexpressed on the surface of ovarian cancer cells, offering a targeted therapeutic strategy.[1][2][3] Upon binding to FolRα, STRO-002 is internalized by the cancer cell, where the linker is cleaved, releasing this compound. The released this compound then disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and ultimately, apoptotic cell death.[1][2] Furthermore, STRO-002 has been shown to induce immunogenic cell death and exert a bystander killing effect on neighboring cancer cells that may not express FolRα.[2][4]

These application notes provide a comprehensive overview of the use of this compound in the context of the STRO-002 ADC for ovarian cancer research, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Quantitative Data Summary

Preclinical Cytotoxicity of this compound

The in vitro cytotoxic activity of the free this compound payload has been evaluated in various ovarian cancer cell lines.

| Cell Line | This compound EC50 (nM) | Reference |

| Igrov1 | 3.6 | [5] |

| KB | 3.9 | [5] |

Preclinical Efficacy of STRO-002 (this compound ADC)

STRO-002 has demonstrated potent and specific cell-killing activity in FolRα-positive ovarian cancer cell lines.

| Cell Line | STRO-002 Activity | Reference |

| Igrov1 | Potent cell killing | [2] |

| OVSAHO | Potent cell killing | [2] |

| A549 (FolRα-negative) | No cell killing | [2] |

In animal models, a single dose of STRO-002 has been shown to cause significant tumor growth inhibition in FolRα-expressing ovarian cancer xenograft and patient-derived xenograft (PDX) models.[1][2]

Clinical Efficacy of STRO-002 (Luveltamab Tazevibulin) in Recurrent Ovarian Cancer

Data from the Phase 1 STRO-002-GM1 dose-expansion study and the Phase 2/3 REFRaME-O1 trial have demonstrated the clinical potential of STRO-002 in patients with recurrent epithelial ovarian cancer.

Phase 1 Dose-Expansion Study (FolRα-selected patients, TPS >25%) [6][7]

| Starting Dose | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |